molecular formula C20H23N5O B2915237 N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide CAS No. 305862-27-5

N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide

Cat. No.: B2915237
CAS No.: 305862-27-5
M. Wt: 349.438
InChI Key: UCHDTXWRIQPVDN-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide is a complex organic compound that features a benzotriazole moiety. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. The unique structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable tool for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide typically involves the reaction of benzotriazole with an appropriate amine and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can form strong non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide is unique due to its combination of the benzotriazole moiety with a bis(propan-2-yl)amino group and a benzamide group. This unique structure imparts distinct physicochemical properties, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-14(2)24(15(3)4)20(21-19(26)16-10-6-5-7-11-16)25-18-13-9-8-12-17(18)22-23-25/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHDTXWRIQPVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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